molecular formula C8H5F3N2S B8030039 2-Thiocyanato-6-trifluoromethyl-phenylamine

2-Thiocyanato-6-trifluoromethyl-phenylamine

Cat. No.: B8030039
M. Wt: 218.20 g/mol
InChI Key: OBKYVNMQPQBRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-trifluoromethylbenzene with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the thiocyanogen reagent.

Industrial Production Methods

Industrial production of 2-Thiocyanato-6-trifluoromethyl-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiocyanato-6-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the thiocyanato group .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Thiocyanato-6-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiocyanato-6-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Thiocyanato-4-trifluoromethyl-phenylamine
  • 2-Thiocyanato-6-difluoromethyl-phenylamine

Uniqueness

Compared to similar compounds, 2-Thiocyanato-6-trifluoromethyl-phenylamine is unique due to the presence of both the thiocyanato and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-amino-3-(trifluoromethyl)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)5-2-1-3-6(7(5)13)14-4-12/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKYVNMQPQBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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